N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
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Overview
Description
N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclization and functionalization steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reactions, or the use of ionic liquids as reaction media . These methods aim to reduce reaction times, improve yields, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline derivative with a ketone functional group, while reduction of the carbonyl groups may produce alcohol derivatives .
Scientific Research Applications
N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Used in pharmacological research.
Quinoxaline derivatives: Studied for their multifunctional properties.
Uniqueness
N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H15FN2O3 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O3/c20-13-8-1-2-9-14(13)21-18(24)15-17(23)12-7-3-5-11-6-4-10-22(16(11)12)19(15)25/h1-3,5,7-9,23H,4,6,10H2,(H,21,24) |
InChI Key |
DVXQHTOLSWJWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4F)O |
Origin of Product |
United States |
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